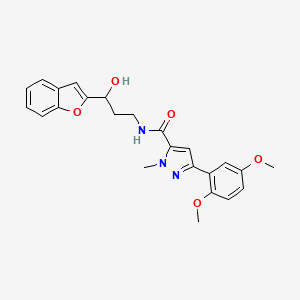

![molecular formula C19H19F3N6O3 B2866310 2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1251686-73-3](/img/structure/B2866310.png)

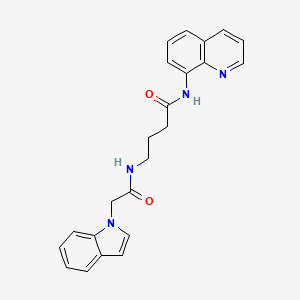

2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The [1,2,4]triazolo[4,3-a]pyrazine derivatives are a set of heterocycles obtained through a variety of synthetic routes . They have been studied for their potential as c-Met kinase inhibitors .

Synthesis Analysis

Typical modes of constructing these heterocyclic systems involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed .Molecular Structure Analysis

The molecular structure of these compounds depends on whether a nitrogen atom occupies a position at the ring fusion .Chemical Reactions Analysis

The chemical reactions of these compounds involve interactions with various cancer cell lines and c-Met kinase .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing a range of heterocyclic compounds, including those similar to the specified compound, demonstrating the versatility of certain precursors in creating various heterocycles such as pyrrole, pyridine, coumarin, and others. These compounds have been evaluated for their potential insecticidal activities, highlighting the intersection of synthetic organic chemistry and agricultural science (Fadda et al., 2017).

Antimicrobial and Antifungal Activity

Several studies have synthesized derivatives of heterocyclic compounds, demonstrating significant antimicrobial and antifungal activities. This includes the creation of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, with certain compounds exhibiting strong performance against organisms like E. coli and S. aureus (Hassan, 2013). Similarly, other research has focused on synthesizing benzoxazole derivatives with antimicrobial activity, showing promising results against Candida species (Temiz‐Arpacı et al., 2005).

Analgesic and Anticonvulsant Properties

Investigations into the analgesic and anticonvulsant effects of newly synthesized heterocyclic compounds have yielded promising leads. For instance, compounds with a 6,8-dibromo-2-methylquinazoline moiety have shown potential as analgesic agents, expanding the scope of medicinal chemistry in the search for new therapeutic agents (Saad et al., 2011).

Allelochemical Transformation Products

The transformation of hydroxamic acids into benzoxazolinones and further microbial transformation in soil has been reviewed, providing insights into the allelopathic properties of certain crops and the potential for natural weed and disease suppression. This research highlights the environmental and agricultural significance of understanding the fate of allelochemicals in soil (Fomsgaard et al., 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O3/c20-19(21,22)14-3-1-2-13(10-14)11-24-15(29)12-28-18(30)27-5-4-23-16(17(27)25-28)26-6-8-31-9-7-26/h1-5,10H,6-9,11-12H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUQGBACRATUQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

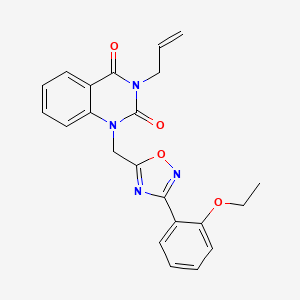

![7-((3-chlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2866228.png)

![7-(2,5-dimethylbenzyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

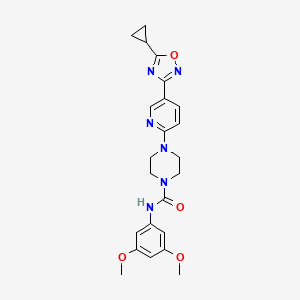

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2866230.png)

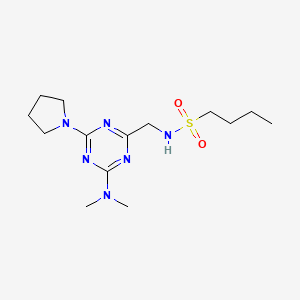

![4-chloro-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2866233.png)

![1-Adamantyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2866234.png)

![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride](/img/structure/B2866235.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2866237.png)

![2-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2866241.png)

![2-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2866249.png)